4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine
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Overview
Description
4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine is a complex organic compound that features a unique combination of fluorophenyl, cyclohexyl, imidazole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine involves multiple steps, starting with the preparation of the imidazole and pyrimidine intermediates. The key steps include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and an appropriate aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzene.
Cyclohexyl Group Deuteration: The cyclohexyl group is deuterated using deuterium gas under high pressure and temperature.
Coupling of Imidazole and Pyrimidine Rings: The final step involves coupling the imidazole and pyrimidine rings through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl and imidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study the interactions of fluorinated and deuterated molecules with biological systems. Its stability and unique isotopic composition make it a valuable tool for tracing metabolic pathways.
Medicine
In medicine, the compound’s potential as a therapeutic agent can be explored. Its fluorinated and deuterated components may enhance its pharmacokinetic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The fluorophenyl and imidazole moieties may interact with enzymes or receptors, modulating their activity. The deuterated cyclohexyl group can influence the compound’s stability and metabolic profile, potentially leading to prolonged activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-[5-(4-Fluorophenyl)-3-cyclohexylimidazol-4-yl]pyrimidin-2-amine: Similar structure but without deuteration.
4-[5-(4-Chlorophenyl)-3-cyclohexylimidazol-4-yl]pyrimidin-2-amine: Chlorine instead of fluorine.
4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-ol: Hydroxyl group instead of amine.
Uniqueness
The uniqueness of 4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine lies in its combination of fluorination, deuteration, and the presence of both imidazole and pyrimidine rings. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H20FN5 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H20FN5/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15/h6-12,15H,1-5H2,(H2,21,22,24)/i1D2,2D2,3D2,4D2,5D2,15D |
InChI Key |
WUDBUIUHVNECTM-SGLLRHKCSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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